N-(3-methylphenyl)biphenyl-4-carboxamide
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Overview
Description
N-(3-methylphenyl)biphenyl-4-carboxamide is an organic compound with the molecular formula C20H17NO and a molecular weight of 287.36 g/mol . This compound is known for its unique structure, which consists of a biphenyl core substituted with a carboxamide group and a 3-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(3-methylphenyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 3-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(3-methylphenyl)biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-methylphenyl)biphenyl-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are still under investigation in various research studies .
Comparison with Similar Compounds
N-(3-methylphenyl)biphenyl-4-carboxamide can be compared with other similar compounds, such as:
N-phenylbiphenyl-4-carboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(4-methylphenyl)biphenyl-4-carboxamide: The position of the methyl group on the phenyl ring can influence the compound’s properties and interactions.
N-(3-methylphenyl)benzamide: This compound has a simpler structure with only one phenyl ring, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C20H17NO |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H17NO/c1-15-6-5-9-19(14-15)21-20(22)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
InChI Key |
QZZZUXFXQDNQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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